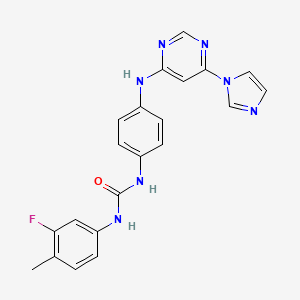

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-4-methylphenyl)urea

Description

This compound is a bisarylurea derivative featuring a 1H-imidazole-substituted pyrimidine core linked to a phenyl group via an amino bridge, with a second arylurea moiety containing a 3-fluoro-4-methylphenyl substitution.

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN7O/c1-14-2-3-17(10-18(14)22)28-21(30)27-16-6-4-15(5-7-16)26-19-11-20(25-12-24-19)29-9-8-23-13-29/h2-13H,1H3,(H,24,25,26)(H2,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNHGZOJGDYIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-fluoro-4-methylphenyl)urea, a compound with the molecular formula , has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a urea functional group. The presence of these heterocycles is significant as they often contribute to the biological activity of compounds.

| Property | Value |

|---|---|

| Molecular Formula | C22H21N7O3 |

| Molecular Weight | 421.45 g/mol |

| CAS Number | 45502618 |

| InChI Key | XXXXXX |

Research indicates that compounds containing imidazole and pyrimidine rings exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .

- Antiviral Activity : Some studies suggest that similar compounds may possess antiviral properties by targeting viral replication mechanisms .

- Antitumor Effects : The structural components of this compound suggest potential antitumor activity through multiple pathways, including apoptosis induction in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazole and pyrimidine rings can significantly affect the biological activity of the compound. For instance:

- Substituents on the Phenyl Ring : The introduction of electron-withdrawing or electron-donating groups can enhance binding affinity to target proteins.

- Positioning of Functional Groups : The position of substituents on the rings influences the compound's lipophilicity and solubility, impacting its pharmacokinetic properties.

Biological Activity Data

Recent studies have quantified the biological activity of this compound through various assays. Below is a summary table of key findings from different studies:

Case Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth with an IC50 value indicating significant potency against specific tumor types.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, suggesting promising therapeutic potential in oncology.

Scientific Research Applications

Inhibition of Enzymes

One of the primary applications of this compound is its role as an inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme known for producing nitric oxide (NO), which plays a critical role in inflammatory responses. By inhibiting this enzyme, the compound can potentially reduce inflammation and related pathologies, making it a candidate for treating conditions characterized by excessive NO production.

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications to the urea structure enhance its effectiveness against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The mechanism involves inducing apoptosis and cell cycle arrest .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of several urea derivatives, including this compound, against various cancer cell lines. The results demonstrated significant inhibition of cell growth, with IC50 values indicating high potency compared to standard chemotherapeutics. The study concluded that these compounds could serve as promising leads in anticancer drug development .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of the compound through its action on iNOS inhibition. In vitro assays showed a marked decrease in NO production in macrophage cultures treated with the compound, supporting its potential use in inflammatory diseases.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Bisarylureas with Pyrazolo[3,4-d]pyrimidine Scaffolds (Pan-RAF Inhibitors)

describes bisarylureas such as 1n, 1o, 1p, 1q, 1r, and 1s , which share the urea linkage but differ in their core structure (pyrazolo[3,4-d]pyrimidine vs. imidazole-pyrimidine) and substituents. Key distinctions include:

Key Findings :

BTK Inhibitors with Urea Linkages

lists BTK inhibitors like ibrutinib and dianilinopyrimidine-based compounds (e.g., AVL-291), which incorporate urea or acrylamide groups. For example:

Key Insights :

- BTK inhibitors prioritize covalent binding (e.g., ibrutinib’s acrylamide group) for irreversible kinase inhibition, whereas the target compound likely relies on non-covalent interactions .

- The imidazole-pyrimidine core may offer selectivity for MCT4 over kinases, reducing off-target effects.

Pyrimidine-Based Ureas with Varied Aryl Groups

describes 1-(3-fluorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, which shares a pyrimidine-urea backbone but differs in substitutions:

Structural Implications :

- The isopropoxy group in ’s compound may improve solubility compared to the target compound’s imidazole moiety.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling a pyrimidine intermediate bearing an imidazole substituent to an aniline derivative, followed by urea formation. Key steps include:

- Step 1: React 6-(1H-imidazol-1-yl)pyrimidin-4-amine with 4-aminophenylboronic acid via Buchwald-Hartwig coupling to form the core pyrimidine-aniline intermediate .

- Step 2: Introduce the urea moiety by reacting the intermediate with 3-fluoro-4-methylphenyl isocyanate under anhydrous conditions in DMF or THF .

- Optimization: Use Pd-based catalysts (e.g., Pd(OAc)₂) with XPhos ligands for coupling efficiency. Monitor reaction progress via LC-MS to minimize byproducts .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Confirm the presence of imidazole (δ 7.5–8.5 ppm), pyrimidine (δ 8.2–8.8 ppm), and urea (NH signals at δ 9–10 ppm) .

- HPLC-MS: Assess purity (>95%) using a C18 column (ACN/water gradient) and detect [M+H]⁺ ions via ESI-MS .

- Elemental Analysis: Verify molecular formula (e.g., C₂₁H₁₈FN₇O) with ≤0.4% deviation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Prioritize target-specific assays based on structural analogs:

- Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Cellular Cytotoxicity: Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ calculations .

- Solubility/Permeability: Use PAMPA or Caco-2 models to predict oral bioavailability .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Crystallization: Dissolve the compound in DMSO/EtOH (1:3) and perform vapor diffusion with hexane. Target single crystals of ≥0.2 mm .

- Data Collection: Use synchrotron radiation (λ = 0.9 Å) to resolve electron density for the imidazole-pyrimidine core and urea linkage .

- Contradiction Management: If experimental data conflicts with computational models (e.g., DFT-optimized geometries), refine hydrogen-bonding networks using SHELXL .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Methodological Answer:

- Metabolite Profiling: Use LC-HRMS to identify phase I/II metabolites in plasma. Compare with in vitro microsomal stability data .

- Dose Adjustment: Account for protein binding (e.g., albumin) via equilibrium dialysis. Adjust in vivo doses based on unbound fraction .

- PK/PD Modeling: Integrate in vitro IC₅₀ and in vivo exposure data (AUC) to refine efficacy predictions .

Q. What substituent modifications can optimize pharmacokinetic properties without compromising target affinity?

Methodological Answer:

- Lipophilicity Reduction: Replace the 3-fluoro-4-methylphenyl group with a pyridyl substituent to enhance solubility (clogP reduction by ~1 unit) .

- Metabolic Stability: Introduce electron-withdrawing groups (e.g., CF₃) on the imidazole ring to block CYP3A4-mediated oxidation .

- SAR Analysis: Use molecular docking (e.g., AutoDock Vina) to prioritize modifications that retain hydrogen bonds with key kinase residues (e.g., Glu-762 in EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.